1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
This compound is a synthetic organic molecule known for its potential applications in various scientific fields. The presence of unique functional groups such as the cyanopyrazinyl group and thiophen-2-ylmethyl moiety makes it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound is synthesized through a multi-step process. Typically, the synthesis involves the reaction of a substituted cyclohexanol with cyanopyrazin, followed by the introduction of the thiophen-2-ylmethyl group. The final step includes the formation of the urea linkage.
Industrial Production Methods: : On an industrial scale, this compound could be produced using similar synthetic routes but with optimized reaction conditions for higher yield and purity. This often involves the use of continuous flow reactors and automation for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions are commonly used.
Major Products: : Oxidation could yield sulfoxides or sulfones, reduction could lead to alcohol derivatives, and substitution reactions could introduce new functional groups, making the molecule more diverse.
Scientific Research Applications
Chemistry: : It's used as a building block in the synthesis of complex organic molecules.
Medicine: : The compound is studied for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : In industrial applications, it serves as a precursor for materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The cyanopyrazinyl group could bind to active sites, inhibiting enzyme activity, while the thiophen-2-ylmethyl group might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(phenylmethyl)urea and 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(pyridin-2-ylmethyl)urea. These compounds share structural similarities but differ in the moiety attached to the urea linkage, which can significantly impact their biological activities and applications.
Properties
IUPAC Name |
1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c18-10-15-16(20-8-7-19-15)24-13-5-3-12(4-6-13)22-17(23)21-11-14-2-1-9-25-14/h1-2,7-9,12-13H,3-6,11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHACSCURPSRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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